2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
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Overview
Description
Mechanism of Action
Target of Action
It is known that many compounds with similar structures interact with various cellular targets, including enzymes and receptors
Mode of Action
It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in a particular metabolic pathway, it could alter the pathway’s activity, leading to downstream effects
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, this could lead to decreased production of the enzyme’s product, affecting the cell’s function
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common method is the cycloaddition reaction, where a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene forms the isoxazole ring. The reaction conditions often require the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoxazole ring.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Isoxazole derivatives have shown promise as anticancer, antibacterial, and anti-inflammatory agents.
Comparison with Similar Compounds
Similar compounds to 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione include other isoxazole derivatives such as:
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound shares similar structural features but differs in the heterocyclic ring.
8-fluoro-4H-thiochromeno[3,4-d]isoxazole: Another isoxazole derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-5-3-2-4-6-15)27(31-22(20)24(26)29)18-9-7-16(25)8-10-18/h2-14,20-22H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUKCJWSARQGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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